3-(Benzylamino)phenol
Overview
Description
3-(Benzylamino)phenol is an organic compound that belongs to the class of phenols It consists of a benzylamino group attached to the third position of a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)phenol can be achieved through several methods. One common approach involves the reaction of 3-nitrophenol with benzylamine under reducing conditions. The nitro group is first reduced to an amino group, which then reacts with benzylamine to form the desired product. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(Benzylamino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electrostatic interactions, while the benzylamino group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Benzylamine: Contains a benzyl group attached to an amino group.
3-Aminophenol: Similar structure but with an amino group instead of a benzylamino group.
Comparison:
Phenol vs. 3-(Benzylamino)phenol: this compound has additional functional groups that provide more sites for chemical reactions and interactions, making it more versatile in applications.
Benzylamine vs. This compound: The presence of the phenolic group in this compound introduces additional reactivity and potential for hydrogen bonding.
3-Aminophenol vs. This compound: The benzyl group in this compound adds hydrophobic character, which can influence its interactions with biological molecules and its solubility in organic solvents.
Properties
IUPAC Name |
3-(benzylamino)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14-15H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOQLJFFNTWVOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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